molecular formula C15H19N3O4 B2765783 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide CAS No. 2034290-97-4

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide

Cat. No.: B2765783
CAS No.: 2034290-97-4
M. Wt: 305.334
InChI Key: RQGMGDUQEFQFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring substituted with dimethyl groups and a carboxamide group, which is further linked to a tetrahydro-2H-pyran and 1,2,4-oxadiazole moiety

Preparation Methods

The synthesis of 2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dimethyl groups, and the coupling of the carboxamide group with the tetrahydro-2H-pyran and 1,2,4-oxadiazole moieties. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for the synthesis of more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Its unique chemical properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

2,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can be compared with other similar compounds, such as:

    2,5-dimethylfuran-3-carboxamide: Lacks the tetrahydro-2H-pyran and 1,2,4-oxadiazole moieties, resulting in different chemical and biological properties.

    N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide: Lacks the dimethyl groups on the furan ring, which can affect its reactivity and interactions.

    2,5-dimethyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide:

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9-7-12(10(2)21-9)15(19)16-8-13-17-14(18-22-13)11-3-5-20-6-4-11/h7,11H,3-6,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGMGDUQEFQFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.